molecular formula C3H5NO2 B1651597 Nitrocyclopropane CAS No. 13021-02-8

Nitrocyclopropane

Cat. No. B1651597
CAS RN: 13021-02-8
M. Wt: 87.08 g/mol
InChI Key: SYSLARHICMEYEQ-UHFFFAOYSA-N
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Description

Nitrocyclopropane is a chemical compound with the molecular formula C3H5NO2 . It is a strained-ring nitro compound that has been of special interest in the field of energetic materials .


Synthesis Analysis

Nitrocyclopropanes can be synthesized through various methods. One approach involves the Michael addition of nitromethane to α-bromo-α,β-unsaturated ketones . Another method involves the use of nitrodiazomethanes . A new and efficient strategy for ring-opening reactions of nitrocyclopropanes has also been developed for the divergent synthesis of enynes and enesters via in situ generated highly reactive electron-deficient intermediate allenes .


Molecular Structure Analysis

The molecular structure of Nitrocyclopropane consists of a three-membered ring with a nitro group attached. The average mass of Nitrocyclopropane is 87.077 Da and the monoisotopic mass is 87.032028 Da .


Chemical Reactions Analysis

Nitrocyclopropanes are known to undergo various chemical reactions. For instance, they can undergo ring-opening reactions to form highly reactive allenes . These allenes can then be used in the synthesis of enynes and enesters .

Scientific Research Applications

Synthesis and Chemistry

Nitrocyclopropane is a compound of interest in the field of chemistry due to its unique structural and energetic properties. Its synthesis is typically achieved by reacting 3-chloro-1-nitropropane with certain amines in the presence of a polar, aprotic solvent, yielding high yields of nitrocyclopropane (Faugeras, Luong, & Papadopoulo, 1999). Nitrocyclopropanes are notable for their strained-ring structure, making them attractive in the field of energetic materials due to the additional energy release expected upon ring decomposition (Ballini, Palmieri, & Fiorini, 2007).

Physical Properties

The gas-phase acidity of nitrocyclopropane is weaker compared to its open-chain analog, 2-nitropropane. This attribute is linked to the conflicting hybridization requirements for carbanion stabilization by the cyclopropyl ring and the nitro group (Bartmess, Wilson, Sorensen, & Bloor, 1992). The microwave spectrum of nitrocyclopropane reveals its molecular conformation and provides insights into its dipole moment and internal rotation barriers (Mochel, Britt, & Boggs, 1973).

Applications

in Biological and Medicinal ChemistryNitrocyclopropane derivatives have shown potential in the synthesis of HIV-1 protease inhibitors, indicating its significance in the field of medicinal chemistry (Mitchell, Xu, Newby, & Desai, 2017). Additionally, the stereoselective synthesis of functionalized nitrocyclopropanes from nitroalkenes, via organocatalytic approaches, further highlights their utility in creating biologically relevant compounds (Russo & Lattanzi, 2010).

Energetic Materials and Advanced Synthesis

The synthesis of nitrocyclopropane derivatives also plays a crucial role in the development of energetic materials. For instance, 2-nitrocyclopropanes with ketones or esters can be transformed into cyclopropyl-amino acids, compounds found in biologically active substances and natural products (Ghosh, Lipisa, Fridman, & Szpilman, 2023). Furthermore, nitrocyclopropanes' role in the formation of structures for energetic compounds is underscored by their inclusion in state-of-the-art syntheses and property analyses (Averina, Yashin, Kuznetsova, & Zefirov, 2009).

Future Directions

The future directions in the research of Nitrocyclopropane could involve the development of new synthesis methods, exploration of its chemical reactions, and investigation of its potential applications in various fields. The development of new energetic materials and improvement of existing energetic materials have become the topic of interest for experimentalists and theoreticians .

properties

IUPAC Name

nitrocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c5-4(6)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSLARHICMEYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512911
Record name Nitrocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrocyclopropane

CAS RN

13021-02-8
Record name Nitrocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
670
Citations
HB Hass, H Shechter - Journal of the American Chemical Society, 1953 - ACS Publications
… in the vapor phase yields nitrocyclopropane, identified by reduction to … Nitrocyclopropane does not form salts in strong alkaline media at 25. The lack of reactivity of nitrocyclopropane …
Number of citations: 34 pubs.acs.org
B Moreau, D Alberico, VNG Lindsay, AB Charette - Tetrahedron, 2012 - Elsevier
A Cu(I)-catalyzed asymmetric cyclopropanation of alkenes with an iodonium ylide has been developed. The copper source, hypervalent iodine source, solvent, and additives all have a …
Number of citations: 36 www.sciencedirect.com
EP Kohler, P Allen Jr - Journal of the American Chemical Society, 1928 - ACS Publications
… The only notable exception to this rule occurs in the case of those nitrocyclopropane derivatives in which a nitro group is attached to the ring. Even these combine with acids in a nor-mal …
Number of citations: 17 pubs.acs.org
A Fryźlewicz, A Kącka-Zych, OM Demchuk… - Journal of Cleaner …, 2021 - Elsevier
The “green” and selective methodology for the preparation of precursors of cyclopropene-type inhibitors for the maturation of fruits or vegetables was described. It was found out that 2-…
Number of citations: 15 www.sciencedirect.com
EP Kohler, MS Rao - Journal of the American Chemical Society, 1919 - ACS Publications
NITROCYCLOPROPANE DERIVATIVES. 1697 beginning of the combustion without the aid of the copper roll is sufficient to prevent backward distillation, and it aids the forward …
Number of citations: 6 pubs.acs.org
AR Mochel, CO Britt, JE Boggs - The Journal of Chemical Physics, 1973 - pubs.aip.org
The microwave spectrum of nitrocyclopropane has been investigated in the 8–40‐GHz region. Transitions in the ground state and five excited states of the torsional mode have been …
Number of citations: 52 pubs.aip.org
S Shimo, R Ushimaru, A Engelbrecht… - Journal of the …, 2021 - ACS Publications
Belactosins and hormaomycins are peptide natural products containing 3-(2-aminocyclopropyl)alanine and 3-(2-nitrocyclopropyl)alanine residues, respectively, with opposite …
Number of citations: 24 pubs.acs.org
SS So, TJ Auvil, VJ Garza, AE Mattson - Organic letters, 2012 - ACS Publications
… reaction with respect to the nitrocyclopropane carboxylate (Table 2). … nitrocyclopropane with aniline, was produced in high yield (77%, entry 2). The naphthyl-derived nitrocyclopropane …
Number of citations: 85 pubs.acs.org
J Smidt, TJ De Boer - … des Travaux Chimiques des Pays‐Bas, 1960 - Wiley Online Library
As part of the investigation of the structure of “trismethylene‐trinitrobenzene” VIa, NMR spectra are recorded of a number of its degradation products, viz. the dicarboxylic acid Ia, …
Number of citations: 9 onlinelibrary.wiley.com
RK Varshnaya, P Singh, N Kaur… - Organic Chemistry …, 2021 - pubs.rsc.org
… reports, we chose nitrocyclopropane carboxylate as a model … activate both nitrocyclopropane carboxylate and … the first time the use of nitrocyclopropane carboxylate as a starting …
Number of citations: 8 pubs.rsc.org

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